molecular formula C13H14N2O5 B1351351 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25063-69-8

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1351351
CAS No.: 25063-69-8
M. Wt: 278.26 g/mol
InChI Key: RRLXNXFZXSSOGO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for naming complex heterocyclic structures containing multiple functional groups. The compound name this compound systematically describes each structural component in a hierarchical manner.

The structural representation reveals a complex molecular architecture featuring a central 1,3-dioxane ring system substituted at the 2-position with two methyl groups and containing ketone functionalities at positions 4 and 6. The distinguishing structural feature is the methylene bridge at position 5, which connects to an amino group that is further substituted with a 6-methoxypyridin-3-yl moiety. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1(OC(=O)C(=CNC2=CN=C(C=C2)OC)C(=O)O1)C, providing a linear notation of the molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C13H14N2O5/c1-13(2)19-11(16)9(12(17)20-13)7-14-8-4-5-10(18-3)15-6-8/h4-7,14H,1-3H3, which encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key is RRLXNXFZXSSOGO-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.

Alternative Synonyms and Registry Identifiers (CAS 25063-69-8)

The compound is officially registered under Chemical Abstracts Service number 25063-69-8, which serves as the primary registry identifier across international chemical databases and regulatory systems. This registry number provides unambiguous identification for commercial, research, and regulatory purposes across global chemical markets and scientific literature.

Multiple alternative synonyms exist for this compound, reflecting variations in nomenclature conventions and regional preferences. The compound is alternatively known as 5-(((6-METHOXY-3-PYRIDINYL)AMINO)METHYLENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE, which represents a slight variation in the pyridyl ring nomenclature. Another recognized synonym is 5-[(6-METHOXYPYRIDIN-3-YLAMINO)METHYLENE]-2,2-DIMETHYLDIOXANE-4,6-DIONE, which emphasizes the bracket notation for the dioxane ring system.

The Molecular Design Limited number MFCD00170987 provides an additional unique identifier commonly used in chemical supplier catalogs and inventory management systems. This identifier facilitates efficient tracking and ordering of the compound across various commercial chemical suppliers and research institutions.

Commercial suppliers utilize various catalog numbers for inventory management, including AMCSX06732 as documented by Achmem and similar proprietary numbering systems employed by other chemical vendors. These catalog-specific identifiers enable precise ordering and quality assurance tracking throughout the supply chain for research and industrial applications.

Molecular Formula (C₁₃H₁₄N₂O₅) and Weight (278.26 g/mol)

The molecular formula C₁₃H₁₄N₂O₅ accurately represents the atomic composition of this compound, indicating thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This formula reflects the complex heterocyclic structure incorporating both pyridine and dioxane ring systems along with various functional groups including methoxy, amino, and ketone functionalities.

The molecular weight of 278.26 grams per mole has been consistently reported across multiple authoritative sources, providing a reliable reference value for stoichiometric calculations and analytical procedures. This molecular weight facilitates accurate preparation of solutions, determination of reaction yields, and mass spectrometric identification in analytical chemistry applications.

Molecular Property Value Source
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol
Chemical Abstracts Service Number 25063-69-8
Molecular Design Limited Number MFCD00170987
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The hydrogen bonding characteristics of this compound include seven hydrogen bond acceptor sites and one hydrogen bond donor site, as determined through computational analysis of the molecular structure. These hydrogen bonding properties significantly influence the compound's solubility characteristics, intermolecular interactions, and potential biological activity profiles. The presence of multiple oxygen and nitrogen atoms provides numerous sites for hydrogen bond formation, contributing to the compound's chemical reactivity and physical properties.

The structural complexity of this compound, evidenced by its molecular formula and weight, reflects its potential utility as a synthetic intermediate in pharmaceutical chemistry and materials science applications. The combination of heterocyclic ring systems with various functional groups provides multiple sites for chemical modification and derivatization, making it a valuable building block for synthetic organic chemistry research and development programs.

Properties

IUPAC Name

5-[[(6-methoxypyridin-3-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-13(2)19-11(16)9(12(17)20-13)7-14-8-4-5-10(18-3)15-6-8/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLXNXFZXSSOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CN=C(C=C2)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134184
Record name 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25063-69-8
Record name 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25063-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-4,6-dione, 5-[[(6-methoxy-3-pyridinyl)amino]methylene]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Approach

The primary synthetic route to 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves a condensation reaction between Meldrum’s acid and 6-methoxypyridin-3-amine or its derivatives. This typically proceeds via:

  • Step 1: Activation of Meldrum’s acid to form an electrophilic intermediate.
  • Step 2: Nucleophilic attack by the amino group of 6-methoxypyridin-3-amine.
  • Step 3: Formation of the methylene linkage through elimination of water or other small molecules, yielding the amino-methylene substituted Meldrum’s acid derivative.

This method leverages the high reactivity of Meldrum’s acid at the 5-position, allowing for selective substitution with amino-containing heterocycles.

Use of Reducing Agents in Derivative Formation

Literature on Meldrum’s acid derivatives indicates that selective reduction can be employed to modify the 5-position substituents. For example, sodium borohydride or sodium hydrogentelluride can be used to reduce 5-alkylidene or arylidene Meldrum’s acids selectively, which may be adapted for preparing related intermediates or analogs of the target compound.

Stock Solution Preparation and Formulation

For research and experimental use, the compound is often prepared as stock solutions with precise molarity for biological or chemical assays. The preparation involves dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents to achieve clear solutions suitable for in vivo or in vitro studies.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.5938 mL 17.9688 mL 35.9375 mL
5 mM Solution 0.7188 mL 3.5938 mL 7.1875 mL
10 mM Solution 0.3594 mL 1.7969 mL 3.5938 mL

Note: Volumes correspond to the solvent (usually DMSO) required to dissolve the specified amount of compound to achieve the desired molarity.

In Vivo Formulation Method

A typical in vivo formulation involves:

  • Preparing a DMSO master stock solution by dissolving the compound in DMSO.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil.
  • Ensuring clarity of the solution after each solvent addition before proceeding.
  • Use of physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.

This stepwise solvent addition ensures a stable, clear solution suitable for biological administration.

Analytical and Research Findings on Preparation

  • The compound exhibits excellent stability and solubility in DMSO, facilitating its use in various experimental setups.
  • The stepwise solvent addition method is critical to avoid precipitation and ensure homogeneity.
  • The condensation reaction used for synthesis is efficient and yields high-purity products (≥95% purity reported).
  • The compound’s structure and purity are confirmed by standard analytical techniques such as NMR, mass spectrometry, and HPLC, although specific data are proprietary to suppliers.

Summary Table of Preparation Methods

Preparation Step Description Key Notes
Condensation Reaction Meldrum’s acid reacts with 6-methoxypyridin-3-amine to form amino-methylene derivative High selectivity at 5-position
Selective Reduction (optional) Use of sodium borohydride or hydrogentelluride for modifying 5-substituents Used for related derivatives
Stock Solution Preparation Dissolution in DMSO to prepare 1 mM, 5 mM, 10 mM solutions Precise volume calculations essential
In Vivo Formulation Sequential addition of PEG300, Tween 80, water or corn oil to DMSO stock solution Clarity check after each solvent addition
Physical Aids Vortexing, ultrasound, or heating to assist dissolution Ensures complete solubilization

Chemical Reactions Analysis

Cyclization Reactions

The dioxane-dione scaffold facilitates thermal cyclization under high temperatures, often yielding heterocyclic frameworks. For example:

Reactants/ConditionsProductYieldMechanismSource
Heating in diphenyl ether (220°C, 1 h)Quinoline derivative (e.g., 6-methoxy-7-methyl-1H-quinolin-4-one)96%Ring-opening followed by intramolecular cyclization and decarboxylation
Reflux with ammonium acetate in ethanolPyridone derivatives (substituted 3,4-dihydro-2(1H)-pyridones)55–95%Michael addition followed by aminal formation and cyclization

The methoxypyridine moiety directs regioselectivity during cyclization, stabilizing intermediates through resonance.

Nucleophilic Substitutions

The exocyclic methylene group reacts with amines, alcohols, and thiols. Key examples include:

Reaction PartnerConditionsProductYieldNotesSource
3-Fluoro-4-aminopyridineIsopropanol, 25°C, 2 h5-[(3-Fluoropyridin-4-ylamino)methylene] derivative99%Fast precipitation; minimal byproducts
3-Bromo-2-methoxypyridine-4-amineIsopropanol, 75°C, 45 min5-[(3-Bromo-2-methoxypyridin-4-ylamino)methylene] derivative92%Requires Pd/C for subsequent reduction steps

Reactions typically proceed via nucleophilic attack on the α,β-unsaturated carbonyl system.

Pyrolysis and Ring-Opening

Thermal decomposition generates ketene intermediates, enabling diverse downstream transformations:

ConditionsProductApplicationSource
220°C in diphenyl etherKetene intermediatePrecursor to fluoroquinolones (e.g., flumequine)
100–110°C in inert solventsMaleic anhydride derivativesBuilding blocks for asymmetric synthesis

Condensation with Carbonyl Compounds

The methylene group participates in Knoevenagel condensations:

Carbonyl PartnerConditionsProductYieldSource
Aromatic aldehydesL-Proline catalysis, ethanolPyrano[3,2-c]quinolin-2,5-diones70–85%
α,β-Unsaturated ketonesAmmonium acetate, refluxTetrahydro-2-pyridones60–75%

Reductive Transformations

Selective reductions modify the methylidene bridge:

ReagentConditionsProductYieldSource
NaBH₄RT, THF5-(Isobutyl) Meldrum’s acid derivative85%
H₂/Pd-CMethanol, 60°CDecarboxylated amine derivatives90%

Diels-Alder Reactivity

The compound acts as a dienophile in cycloadditions:

DieneConditionsProductYieldSource
2,3-Dimethyl-1,3-butadieneThermal (100°C, 1 h)Cyclohexene derivatives65%

Key Mechanistic Insights

  • Thermal Stability : The dioxane-dione ring decomposes above 200°C, releasing acetone and CO₂, which drives cyclization .

  • Electronic Effects : The methoxypyridinyl group enhances electrophilicity at the methylidene carbon, facilitating nucleophilic additions .

  • Steric Hindrance : Dimethyl substituents on the dioxane ring limit reactivity at the 4,6-dione positions, directing transformations to the exocyclic methylene .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant anticancer activity. The pyridine moiety is known for its role in enhancing the bioactivity of drug candidates. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Biochemical Research

Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism and may serve as a lead compound for further development in enzyme-targeted therapies .

Biomolecular Interactions
The compound's ability to interact with nucleic acids has been explored in biochemical assays. Its binding affinity to DNA and RNA suggests potential applications in gene therapy or as a molecular probe for studying nucleic acid structures and functions .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into biodegradable polymers for environmentally friendly applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values lower than existing treatments
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus; potential for new antibiotic development
Enzyme InhibitionSignificant inhibition of lactate dehydrogenase; potential use in metabolic disorders
Polymer SynthesisSuccessfully incorporated into poly(lactic-co-glycolic acid) matrices; enhanced properties

Mechanism of Action

The mechanism of action of 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Meldrum’s acid derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Meldrum’s Acid Derivatives

Substituent/Modification CAS Number Key Properties/Applications References
6-Methoxypyridin-3-yl (Target Compound) 25063-69-8 Pharmaceutical intermediate; reactivity influenced by methoxy-pyridine moiety.
4-Bromopyridin-3-yl Not provided Bromine enhances electrophilic substitution potential; used in cross-coupling reactions.
3,4-Dimethoxyphenyl Not provided Electron-rich aromatic system; potential for antioxidant or CNS-targeting drug development.
4-Chlorophenyl 25063-46-1 Antifungal activity reported; intermediate in pesticide synthesis.
4-Ethoxyphenyl 370849-74-4 Ethoxy group improves lipophilicity; explored in medicinal chemistry.
Methoxymethylene Not provided Reactive ketene precursor; used in polymer and small-molecule synthesis.
Bis(methylthio)methylene 100981-05-3 Thioether groups enable sulfur-based reactivity; applied in organocatalysis.
1H-Indol-3-ylmethylene Not provided Antifungal activity against Fusarium oxysporum and Rhizoctonia solani.

Key Findings

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance stability and modulate reactivity in cycloaddition or condensation reactions .
  • Halogens (e.g., bromine, chlorine) facilitate electrophilic substitutions, enabling diversification of the aromatic ring .

Biological Activity: The 4-chlorophenyl derivative exhibits notable antifungal activity, attributed to the chloro group’s electron-withdrawing effects, which may disrupt fungal cell membranes . Indole-containing derivatives (e.g., 5-((1H-indol-3-yl)methylene)) show broad-spectrum antifungal properties, likely due to interactions with fungal enzymes .

Synthetic Utility :

  • Methoxymethylene and bis(methylthio)methylene derivatives serve as ketene precursors for generating malonylenamides and thiomalonylenamides, respectively .
  • The 6-methoxypyridin-3-yl compound’s pyridine moiety may facilitate coordination in metal-catalyzed reactions or act as a directing group .

Applications :

  • Pharmaceutical Intermediates : Derivatives like the target compound and 4-ethoxyphenyl analog are intermediates in drug synthesis (e.g., kinase inhibitors) .
  • Agrochemicals : The 4-chlorophenyl variant is used in pesticide synthesis due to its stability and bioactivity .

Biological Activity

5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 25063-69-8) is a compound with significant biological activity, particularly as an inhibitor of phosphodiesterase type 5 (PDE5). This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C13H14N2O5C_{13}H_{14}N_{2}O_{5}, with a molecular weight of 278.26 g/mol. The compound features a dioxane ring and a methoxypyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Log P (Octanol/Water)1.68
Solubility0.626 mg/ml
Bioavailability Score0.55

Inhibition of Phosphodiesterase Type 5 (PDE5)

Research indicates that this compound exhibits potent inhibition of PDE5, an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues, including the cardiovascular system. PDE5 inhibitors are commonly used to treat erectile dysfunction and pulmonary hypertension.

  • Mechanism of Action : By inhibiting PDE5, this compound increases cGMP levels, leading to vasodilation and improved blood flow.
  • Selectivity : The compound shows selectivity for PDE5 over other phosphodiesterases, which is crucial for minimizing side effects associated with non-selective inhibition.

Study on PDE Inhibition

A study investigated the in vitro inhibitory effects of various compounds on PDE5 activity. The results demonstrated that this compound exhibited a significant IC50 value indicating its efficacy as a PDE5 inhibitor compared to standard drugs like sildenafil and tadalafil.

Biodistribution Studies

Biodistribution studies using radiolabeled versions of PDE5 inhibitors showed that compounds similar to this one tend to localize effectively in tissues where PDE5 is abundant. This localization can be leveraged for imaging techniques such as PET scans to visualize PDE5 expression in vivo.

Q & A

Q. What are the efficient synthetic routes for preparing 5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of isopropylidene malonate with aromatic aldehydes, followed by aminomethylation with 6-methoxypyridin-3-amine derivatives. A green synthesis approach using solvent-free conditions or water as a solvent under mild temperatures (60–80°C) achieves yields >80% . For advanced functionalization, Meldrum’s acid derivatives (e.g., 5-[bis(thiomethyl)methylene] analogs) can serve as precursors for selective substitution reactions. For example, aqueous ammonia replaces thiomethyl groups, yielding amino-substituted derivatives with >90% efficiency . Key Variables :
  • Temperature: Higher temperatures (>100°C) may degrade the dioxane ring.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying.
  • Catalyst: Acidic conditions (e.g., acetic acid) accelerate imine formation but may protonate the pyridine nitrogen.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the planar conformation of the aminomethylene group and the chair configuration of the 1,3-dioxane ring. Data collection at 292 K with an R factor of 0.056 ensures high precision in bond-length measurements (mean C–C bond = 0.004 Å) .
  • NMR Spectroscopy : 1^1H NMR in DMSO-d6_6 resolves the methoxy proton at δ 3.8–3.9 ppm and the aromatic pyridine protons at δ 6.5–8.2 ppm. 13^{13}C NMR distinguishes the dioxane carbonyls at δ 165–170 ppm.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 323.2 (calculated: 323.13).

Q. Table 1: Crystallographic Data

ParameterValue
Space groupP21_1/c
R factor0.056
Mean C–C bond length1.534 Å
Hydrogen bond geometryN–H···O (2.8 Å)

Advanced Research Questions

Q. How do hydrogen bonding and molecular conformation influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The zwitterionic nature of the aminomethylene group facilitates intermolecular hydrogen bonding with electron-deficient reagents. For instance, the NH group participates in hydrogen bonds with carbonyl oxygen (N–H···O, 2.8 Å), stabilizing intermediates during cycloaddition reactions. Crystal packing analysis reveals that the 6-methoxypyridine moiety adopts a planar conformation, enabling π-stacking interactions that influence regioselectivity in cross-coupling reactions . Experimental Design :
  • Use temperature-dependent NMR to monitor hydrogen bond dynamics.
  • Compare reactivity in polar vs. non-polar solvents to assess conformational flexibility.

Q. What challenges arise in reconciling conflicting data on the compound’s reactivity under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), the pyridine nitrogen is protonated, enhancing electrophilicity at the aminomethylene carbon and promoting nucleophilic attack. However, in basic conditions (pH > 10), deprotonation of the NH group reduces electrophilicity, favoring elimination pathways. Contradictions in reported reaction outcomes may stem from:
  • Trace Moisture : Hydrolysis of the dioxane ring in basic aqueous media generates malonic acid derivatives.
  • Oxidative Byproducts : Reactions with peroxides (e.g., m-CPBA) yield sulfoxide derivatives, altering reaction pathways .
    Resolution Strategy :
  • Conduct kinetic studies under inert atmospheres to isolate pH-specific mechanisms.
  • Use DFT calculations (B3LYP/6-31G**) to model transition states and compare with experimental yields.

Q. What environmental impact assessment methodologies are applicable for studying this compound’s fate in ecosystems?

  • Methodological Answer : Adopt the INCHEMBIOL framework to evaluate:
  • Physical-Chemical Properties : LogP (estimated 1.8) and water solubility (0.5 mg/L at 25°C) predict moderate bioaccumulation potential.
  • Biotic Transformations : Aerobic soil metabolism studies (OECD 307) assess degradation half-life (t1/2_{1/2} > 60 days indicates persistence).
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia acute toxicity tests quantify EC50_{50} values .
    Table 2: Key Environmental Parameters
ParameterMethodRelevance
LogPOECD 117 (HPLC)Bioaccumulation potential
Hydrolysis half-lifeEPA 1615 (pH 4–9)Stability in aquatic systems
Soil adsorption (Koc_{oc})Batch equilibrium (OECD 106)Mobility in terrestrial ecosystems

Theoretical and Methodological Frameworks

Q. How can conceptual frameworks guide the design of studies on this compound’s biological activity?

  • Methodological Answer : Link research to the "bioisosteric replacement" theory, where the 1,3-dioxane moiety mimics carboxylic acid groups in drug-receptor interactions. For example:
  • Hypothesis : The dioxane ring enhances metabolic stability compared to labile ester groups.
  • Experimental Validation : Compare IC50_{50} values against serine hydrolases (e.g., acetylcholinesterase) for the dioxane derivative vs. its carboxylic acid analog .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(((6-Methoxypyridin-3-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.